4-Pyridinecarbonyl chloride, 3-hydroxy-
Overview
Description
4-Pyridinecarbonyl chloride, 3-hydroxy- is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is notable for its reactivity due to the presence of both a hydroxyl group and a carbonyl chloride group attached to the pyridine ring. These functional groups make it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarbonyl chloride, 3-hydroxy- typically involves the chlorination of 3-hydroxy-4-pyridinecarboxylic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 3-hydroxy-4-pyridinecarboxylic acid.
Reagent: Thionyl chloride or oxalyl chloride.
Conditions: Reflux in an inert solvent such as dichloromethane or chloroform.
Product: 4-Pyridinecarbonyl chloride, 3-hydroxy-.
Industrial Production Methods
On an industrial scale, the production of 4-Pyridinecarbonyl chloride, 3-hydroxy- follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarbonyl chloride, 3-hydroxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl chloride group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Ketones/Aldehydes: Formed by oxidation of the hydroxyl group.
Alcohols: Formed by reduction of the carbonyl chloride group.
Scientific Research Applications
4-Pyridinecarbonyl chloride, 3-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Pyridinecarbonyl chloride, 3-hydroxy- involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These properties enable it to interact with various molecular targets and pathways, facilitating its use in diverse chemical reactions and applications.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarbonyl chloride, 4-hydroxy-: Similar structure but with different positions of the hydroxyl and carbonyl chloride groups.
2-Pyridinecarbonyl chloride, 3-hydroxy-: Another isomer with the hydroxyl group at the 3-position and the carbonyl chloride group at the 2-position.
4-Pyridinecarboxylic acid, 3-hydroxy-: The carboxylic acid derivative of the compound.
Uniqueness
4-Pyridinecarbonyl chloride, 3-hydroxy- is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Properties
IUPAC Name |
3-hydroxypyridine-4-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-6(10)4-1-2-8-3-5(4)9/h1-3,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFRNSUCMVFMGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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